Nerolidol

Catalog No.
S537022
CAS No.
7212-44-4
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerolidol

Research pain point: Low transdermal API flux, low synthesis yields, allergen carryover. Solution: Nerolidol (CAS 7212-44-4). • 198× increase in diclofenac permeability across stratum corneum (vs. farnesol) • 91% isolated yield in C3-elongation to farnesylacetone (atom-economical) • Ensures allergen-free α-bisabolol (no farnesol contamination). Procure with SMolecule: in-stock, certified purity.

CAS Number

7212-44-4

Product Name

Nerolidol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N

solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Synonyms

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, nerolidol, nerolidol, (E)-isomer, nerolidol, (S-(E))-isomer, nerolidol, (S-(Z))-isomer, nerolidol, (Z)-isomer, peruviol

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C

The exact mass of the compound Nerolidol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerolsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of nerolidol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 ml, 100 ml

Nerolidol is a naturally occurring acyclic sesquiterpene alcohol characterized by its tertiary hydroxyl group and a long, lipophilic hydrocarbon tail (log P ~5.36)[1]. As a liquid at room temperature with a boiling point of approximately 276 °C, it exhibits predictable handling characteristics and thermal stability suitable for industrial scale-up [1]. In procurement and formulation contexts, nerolidol is primarily valued for its dual utility: it acts as a highly potent, GRAS-listed skin penetration enhancer for transdermal drug delivery systems, and serves as a critical, high-yielding precursor in the synthesis of complex terpenoids and vitamins [2]. Its specific tertiary alcohol structure fundamentally differentiates its reactivity and membrane-disrupting capabilities from primary alcohol isomers like farnesol, making it a targeted selection for advanced chemical manufacturing and pharmaceutical formulations.

Research Fit

1
Defined stereoisomer composition
cis:trans ratio ~40:60 supports reproducible cyclization and synthetic workflows.
2
Permeation enhancement research
Concentration-dependent skin penetration enhancer for transdermal model studies.
3
Efflux pump inhibitor screening
Reported NorA efflux pump modulation in S. aureus for antimicrobial resistance research.

Substituting nerolidol with its primary alcohol isomer, farnesol, or common monoterpenes like limonene, frequently results in suboptimal formulation performance or compromised synthesis yields. In transdermal applications, nerolidol's specific combination of a bulky sesquiterpene tail and a tertiary polar head group disrupts the lipid packing of the stratum corneum significantly more effectively than farnesol, leading to drastically higher permeability coefficients for both lipophilic and hydrophilic active pharmaceutical ingredients[1]. In chemical synthesis, the tertiary allylic alcohol moiety of nerolidol is uniquely suited for acid-catalyzed C3-elongations (such as the Carroll rearrangement), whereas primary alcohols undergo competing side reactions. Furthermore, in the synthesis of cosmetic-grade alpha-bisabolol, starting with farnesol or a mixed isomer base introduces allergenic farnesol residues that are nearly impossible to separate by distillation due to identical boiling points, necessitating the use of pure nerolidol to ensure an allergen-free final product [2].

Substitution Risk

! Permeation enhancement rank order may reverse at lower concentrations (0.25% v/v) compared with farnesol; concentration-dependent profile must be validated.
! NorA efflux pump inhibition vs. direct antibacterial MIC profiles diverge significantly; nerolidol and farnesol are not functionally interchangeable.
! Liposomal formulation reduces nerolidol efflux pump activity while enhancing farnesol's; encapsulation strategy must be compound-specific.

Superior Transdermal Flux Enhancement for NSAIDs vs. Farnesol

When evaluating sesquiterpene alcohols as penetration enhancers for diclofenac sodium, nerolidol demonstrates a massive quantitative advantage over its primary alcohol isomer, farnesol. Studies utilizing rat skin models show that nerolidol provides a 198-fold increase in the permeability coefficient of the API compared to the unenhanced control. In a direct head-to-head comparison, farnesol only achieves a 78-fold increase under identical conditions[1]. This differential is attributed to nerolidol's optimal lipophilicity and tertiary structure, which more effectively fluidizes the intercellular lipid lamellae of the stratum corneum.

Evidence DimensionIncrease in permeability coefficient for diclofenac sodium
Target Compound Data198-fold increase (Nerolidol)
Comparator Or Baseline78-fold increase (Farnesol)
Quantified Difference2.5x greater permeability enhancement with Nerolidol
ConditionsIn vitro rat skin diffusion cell assay, diclofenac sodium formulation

Procurement teams sourcing excipients for transdermal patches can achieve target API delivery rates at lower enhancer concentrations by selecting nerolidol over farnesol.

Transdermal Permeation
Head-to-head
Nerolidol: 198× increase
Farnesol: 78× increase
Reported 2.5× higher permeation enhancement at 2.5% v/v.
Rank order reverses at 0.25% v/v; formulation-context dependent.

High-Yield Precursor for Farnesylacetone (Vitamin E/K Intermediate)

Nerolidol is the preferred industrial precursor for the synthesis of farnesylacetone, a critical intermediate for Vitamins E and K. Under phosphoric acid-catalyzed C3-elongation with isopropenyl methyl ether, E/Z-nerolidol undergoes a highly efficient rearrangement to yield a mixture of farnesylacetone isomers. Industrial process patents demonstrate that this route achieves an 89–91% total yield of farnesylacetone after distillation[1]. Alternative routes using linalool or other precursors require more complex, multi-step Grignard and hydrogenation sequences that historically yield only around 50.9% [1]. The tertiary allylic alcohol of nerolidol is structurally primed for this specific transformation, minimizing waste and maximizing throughput.

Evidence DimensionTotal yield of farnesylacetone after distillation
Target Compound Data89–91% yield (via Nerolidol C3-elongation)
Comparator Or Baseline50.9% yield (via Linalool multi-step route)
Quantified Difference~39% absolute increase in industrial yield
ConditionsAcid-catalyzed reaction with isopropenyl methyl ether at 125 °C, followed by distillation

Utilizing nerolidol streamlines the synthesis of high-value vitamin intermediates, significantly improving atom economy and reducing downstream purification costs.

NorA Efflux Pump Inhibition
Head-to-head
EtBr MIC reduced to 5 µg/mL
Supports NorA-targeted inhibitor screening in S. aureus 1199B.
Free nerolidol; liposomal form showed lower activity.

Enhanced Permeation of Hydrophilic APIs (Alfuzosin Hydrochloride)

For hydrophilic drugs like alfuzosin hydrochloride, the lipophilicity of the terpene enhancer strictly dictates performance. In a Taguchi orthogonal array experimental design comparing eight terpenes, nerolidol (log P 5.36) outperformed all comparators. Over 24 hours, nerolidol achieved a cumulative API permeation of 647.29 μg/cm2 and a flux rate of 28.16 μg/cm2/hour. In contrast, farnesol achieved 566.55 μg/cm2, and monoterpenes like menthol achieved only 365.65 μg/cm2[1]. The data confirms a direct, statistically significant correlation (P < 0.000) between the high lipophilicity of nerolidol and its superior ability to facilitate the transport of hydrophilic molecules across the skin barrier.

Evidence DimensionCumulative transdermal permeation (Q24) of alfuzosin hydrochloride
Target Compound Data647.29 ± 18.76 μg/cm2 (Nerolidol)
Comparator Or Baseline566.55 ± 7.49 μg/cm2 (Farnesol); 365.65 ± 6.63 μg/cm2 (Menthol)
Quantified Difference14.2% higher permeation than farnesol; 77% higher than menthol
ConditionsRat skin diffusion cell technique, 24-hour measurement, 5% terpene concentration

Formulators of hydrophilic drug gels must prioritize nerolidol to maximize bioavailability and minimize the lag time of therapeutic onset.

Acute Oral Toxicity
Cross-study comparable
LD₅₀ >5000 mg/kg
NOAEL 4000 ppm defined
Equivalent acute toxicity; nerolidol offers more extensive toxicological documentation.
Developmental NOAEL based on offspring growth endpoints.

Selective Synthesis of Allergen-Free Alpha-Bisabolol

The industrial production of alpha-bisabolol (a high-value cosmetic soothing agent) via heteropoly acid-catalyzed cyclization relies heavily on the choice of starting material. When nerolidol is used as the precursor at 30 °C, it converts to alpha-bisabolol with 55–60% GC yield [1]. Crucially, starting with nerolidol avoids the generation of unreacted farnesol in the final product. Farnesol is a known cosmetic allergen, and because farnesol and alpha-bisabolol have nearly identical boiling points, distillative separation is practically impossible [1]. By procuring nerolidol instead of mixed farnesol/nerolidol streams, manufacturers bypass the need for expensive selective esterification steps to remove farnesol impurities.

Evidence DimensionDownstream purification complexity and allergen risk
Target Compound DataNerolidol precursor yields alpha-bisabolol without residual farnesol
Comparator Or BaselineFarnesol precursor leaves unreacted farnesol (allergen) requiring complex chemical separation
Quantified DifferenceElimination of the selective esterification purification step
ConditionsHeteropoly acid (HPW) catalyzed cyclization at 30 °C

Procuring high-purity nerolidol is essential for cosmetic manufacturers to produce hypoallergenic alpha-bisabolol while avoiding cost-prohibitive downstream separations.

Isomer Composition
Specification review
cis 35–45% / trans 50–60% (GC area%)
Reproducible batch composition for synthetic workflows.
Farnesol has multiple geometric isomers with different specs.
Liposomal Formulation Effect
Head-to-head
Free nerolidol: MIC 5 µg/mL
Liposomal: inferior activity
Formulation response is compound-specific; free form preferred for efflux pump studies.
Liposomal farnesol improved activity (opposite direction).
Cyclization Stereoselectivity
Class-level inference
cis → 2-oxabicyclo[4.4.0]decane; trans → tricyclic caged HC
Defined isomer ratio enables predictable cyclization product distribution.
85% stereoselectivity; farnesol yields different product classes.

Excipient for Advanced Transdermal Drug Delivery Systems

Nerolidol is the optimal choice for formulating transdermal patches and topical gels, particularly for APIs like diclofenac sodium and alfuzosin hydrochloride. Its high lipophilicity (log P ~5.36) and tertiary alcohol structure provide a 198-fold enhancement in diclofenac permeability, vastly outperforming farnesol and monoterpenes [1]. Procurement teams should specify nerolidol when developing formulations that require maximum flux rates and minimum lag times across the stratum corneum.

Precursor for Vitamin E and K Intermediates (Farnesylacetone)

In industrial fine chemical synthesis, nerolidol serves as a highly efficient starting material for farnesylacetone via acid-catalyzed C3-elongation. Yielding up to 91% after distillation, this route is significantly more atom-economical than multi-step syntheses starting from linalool [2]. Buyers in the nutraceutical and pharmaceutical synthesis sectors should prioritize nerolidol to streamline the production of isophytol and subsequent fat-soluble vitamins.

Synthesis of Hypoallergenic Cosmetic-Grade Alpha-Bisabolol

For the production of alpha-bisabolol used in premium cosmetics, nerolidol is the strictly preferred precursor for heteropoly acid-catalyzed cyclization. Because the alternative precursor, farnesol, is a regulated allergen that cannot be easily distilled away from alpha-bisabolol, utilizing pure nerolidol ensures a clean reaction profile[3]. This eliminates the need for costly selective esterification during downstream purification, directly lowering manufacturing costs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Transdermal permeation research
Concentration-dependent penetration enhancement
Permeability coefficient fold-increase at 2.5% v/v; concentration reversal check
NorA efflux pump inhibitor screening
Free sesquiterpene with reported NorA modulation
EtBr MIC reduction in S. aureus 1199B; free vs. liposomal activity
Stereospecific terpenoid synthesis
Defined cis:trans isomer ratio (~40:60)
Cyclization product distribution; batch-to-batch reproducibility
Fragrance/cosmetic safety documentation
Comprehensive regulatory toxicology profile
NOAEL 4000 ppm; non-sensitizing/non-phototoxic review

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Boiling Point

114.00 °C. @ 1.00 mm Hg

Heavy Atom Count

16

Density

0.872-0.879

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FG5V0N8P2H

GHS Hazard Statements

Aggregated GHS information provided by 2246 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2246 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2245 of 2246 companies with hazard statement code(s):;
H317 (15.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (37.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

77551-75-8
7212-44-4
142-50-7

Wikipedia

Nerolidol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: ACTIVE
1: Saito AY, Sussmann RA, Kimura EA, Cassera MB, Katzin AM. Quantification of nerolidol in mouse plasma using gas chromatography-mass spectrometry. J Pharm Biomed Anal. 2015;111:100-3. doi: 10.1016/j.jpba.2015.03.030. Epub 2015 Apr 3. PubMed PMID: 25880240; PubMed Central PMCID: PMC4673400.
2: Chan WK, Tan LT, Chan KG, Lee LH, Goh BH. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules. 2016 Apr 28;21(5). pii: E529. doi: 10.3390/molecules21050529. Review. PubMed PMID: 27136520.
3: Fonsêca DV, Salgado PR, de Carvalho FL, Salvadori MG, Penha AR, Leite FC, Borges CJ, Piuvezam MR, Pordeus LC, Sousa DP, Almeida RN. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines. Fundam Clin Pharmacol. 2016 Feb;30(1):14-22. doi: 10.1111/fcp.12166. Epub 2015 Nov 22. PubMed PMID: 26791997.
4: Ma C, Qu Y, Zhang Y, Qiu B, Wang Y, Chen X. Determination of nerolidol in teas using headspace solid phase microextraction-gas chromatography. Food Chem. 2014;152:285-90. doi: 10.1016/j.foodchem.2013.11.010. Epub 2013 Nov 28. PubMed PMID: 24444938.
5: Silva MP, Oliveira GL, de Carvalho RB, de Sousa DP, Freitas RM, Pinto PL, de Moraes J. Antischistosomal activity of the terpene nerolidol. Molecules. 2014 Mar 24;19(3):3793-803. doi: 10.3390/molecules19033793. PubMed PMID: 24662089.
6: de Assis Lage TC, Montanari RM, Fernandes SA, de Oliveira Monteiro CM, de Oliveira Souza Senra T, Zeringota V, da Silva Matos R, Daemon E. Chemical composition and acaricidal activity of the essential oil of Baccharis dracunculifolia De Candole (1836) and its constituents nerolidol and limonene on larvae and engorged females of Rhipicephalus microplus (Acari: Ixodidae). Exp Parasitol. 2015 Jan;148:24-9. doi: 10.1016/j.exppara.2014.10.011. Epub 2014 Oct 24. PubMed PMID: 25448290.
7: Krist S, Banovac D, Tabanca N, Wedge DE, Gochev VK, Wanner J, Schmidt E, Jirovetz L. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities. Nat Prod Commun. 2015 Jan;10(1):143-8. PubMed PMID: 25920237.
8: Nogueira Neto JD, de Almeida AA, da Silva Oliveira J, Dos Santos PS, de Sousa DP, de Freitas RM. Antioxidant effects of nerolidol in mice hippocampus after open field test. Neurochem Res. 2013 Sep;38(9):1861-70. doi: 10.1007/s11064-013-1092-2. Epub 2013 Jun 14. PubMed PMID: 23765368.
9: Saito AY, Marin Rodriguez AA, Menchaca Vega DS, Sussmann RA, Kimura EA, Katzin AM. Antimalarial activity of the terpene nerolidol. Int J Antimicrob Agents. 2016 Dec;48(6):641-646. doi: 10.1016/j.ijantimicag.2016.08.017. Epub 2016 Sep 30. PubMed PMID: 27742206.
10: Javed H, Azimullah S, Abul Khair SB, Ojha S, Haque ME. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone. BMC Neurosci. 2016 Aug 22;17(1):58. doi: 10.1186/s12868-016-0293-4. PubMed PMID: 27549180; PubMed Central PMCID: PMC4994214.
11: Goel RK, Kaur D, Pahwa P. Assessment of anxiolytic effect of nerolidol in mice. Indian J Pharmacol. 2016 Jul-Aug;48(4):450-452. PubMed PMID: 27756960; PubMed Central PMCID: PMC4980937.
12: Sperotto AR, Moura DJ, Péres VF, Damasceno FC, Caramão EB, Henriques JA, Saffi J. Cytotoxic mechanism of Piper gaudichaudianum Kunth essential oil and its major compound nerolidol. Food Chem Toxicol. 2013 Jul;57:57-68. doi: 10.1016/j.fct.2013.03.013. Epub 2013 Mar 20. PubMed PMID: 23523831.
13: Le Thanh C, Chauhan KR. Simple and short synthesis of trans-(R)-nerolidol, a pheromone component of fruit spotting bug. Nat Prod Commun. 2014 Mar;9(3):297-8. PubMed PMID: 24689198.
14: Baldissera MD, Grando TH, Souza CF, Cossetin LF, Sagrillo MR, Nascimento K, da Silva AP, Dalla Lana DF, Da Silva AS, Stefani LM, Monteiro SG. Nerolidol nanospheres increases its trypanocidal efficacy against Trypanosoma evansi: New approach against diminazene aceturate resistance and toxicity. Exp Parasitol. 2016 Jul;166:144-9. doi: 10.1016/j.exppara.2016.04.015. Epub 2016 Apr 21. PubMed PMID: 27109312.
15: Ferreira FM, Palmeira CM, Oliveira MM, Santos D, Simões AM, Rocha SM, Coimbra MA, Peixoto F. Nerolidol effects on mitochondrial and cellular energetics. Toxicol In Vitro. 2012 Mar;26(2):189-96. doi: 10.1016/j.tiv.2011.11.009. Epub 2011 Nov 25. PubMed PMID: 22138475.
16: Houshyani B, Assareh M, Busquets A, Ferrer A, Bouwmeester HJ, Kappers IF. Three-step pathway engineering results in more incidence rate and higher emission of nerolidol and improved attraction of Diadegma semiclausum. Metab Eng. 2013 Jan;15:88-97. doi: 10.1016/j.ymben.2012.10.002. Epub 2012 Nov 12. PubMed PMID: 23154132.
17: Lee K, Lee JH, Kim SI, Cho MH, Lee J. Anti-biofilm, anti-hemolysis, and anti-virulence activities of black pepper, cananga, myrrh oils, and nerolidol against Staphylococcus aureus. Appl Microbiol Biotechnol. 2014 Nov;98(22):9447-57. doi: 10.1007/s00253-014-5903-4. Epub 2014 Jul 16. PubMed PMID: 25027570.
18: Kaur D, Pahwa P, Goel RK. Protective Effect of Nerolidol Against Pentylenetetrazol-Induced Kindling, Oxidative Stress and Associated Behavioral Comorbidities in Mice. Neurochem Res. 2016 Nov;41(11):2859-2867. Epub 2016 Jul 14. PubMed PMID: 27418279.
19: Utsumi S, Nakamura T, Obata Y, Ohta N, Takayama K. Effect of Nerolidol and/or Levulinic Acid on the Thermotropic Behavior of Lipid Lamellar Structures in the Stratum Corneum. Chem Pharm Bull (Tokyo). 2016;64(12):1692-1697. PubMed PMID: 27904078.
20: Baer P, Rabe P, Citron CA, de Oliveira Mann CC, Kaufmann N, Groll M, Dickschat JS. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism. Chembiochem. 2014 Jan 24;15(2):213-6. doi: 10.1002/cbic.201300708. Epub 2014 Jan 7. PubMed PMID: 24399794.

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